Abh hydrochloride

Overview

Description

Mechanism of Action

Target of Action

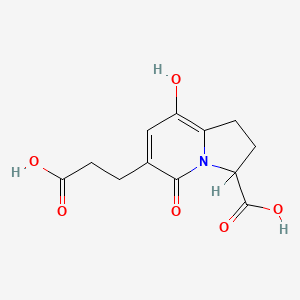

ABH hydrochloride, also known as 2(S)-amino-6-boronohexanoic acid, is a highly potent and specific inhibitor of the enzyme arginase . Arginase is a key enzyme in the urea cycle, which is responsible for the conversion of L-arginine into L-ornithine and urea .

Mode of Action

This compound interacts with arginase by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of L-arginine into L-ornithine and urea, leading to an increase in the availability of L-arginine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle . By inhibiting arginase, this compound disrupts this cycle, leading to an accumulation of L-arginine . This can have downstream effects on other biochemical pathways that utilize L-arginine, such as the nitric oxide (NO) pathway .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be determined.

Result of Action

The inhibition of arginase by this compound leads to several molecular and cellular effects. In animal models, it has been shown to ameliorate the effects of diabetes mellitus type 1, autoimmune encephalitis, chronic asthma, and vascular stiffness due to aging . Additionally, this compound has been shown to restore erectile hemodynamics in aging mice . At the cellular level, this compound can inhibit the LPS-induced increases in pulmonary IL-8, neutrophils, and goblet cells, as well as airway fibrosis in a rodent model of COPD .

Biochemical Analysis

Biochemical Properties

ABH hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea . The inhibition of arginase by this compound can lead to increased levels of arginine, which is a substrate for nitric oxide synthase, thereby potentially increasing the production of nitric oxide .

Cellular Effects

This compound has been shown to inhibit lipopolysaccharide (LPS)-induced increases in pulmonary interleukin-8 (IL-8), neutrophils, and goblet cells, as well as airway fibrosis in rodent models of chronic obstructive pulmonary disease (COPD) . This suggests that this compound can influence cell function by modulating inflammatory responses and fibrotic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to arginase and inhibiting its activity . This inhibition can lead to changes in the levels of arginine and nitric oxide, which can have various downstream effects on cellular signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

This compound is involved in the arginine-urea metabolic pathway, where it interacts with the enzyme arginase . By inhibiting arginase, this compound can potentially affect metabolic flux and metabolite levels, particularly levels of arginine and nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABH (hydrochloride) typically involves the reaction of 6-bromohexanoic acid with boronic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of ABH (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as high-pressure homogenization and ball milling to achieve the desired particle size and stability .

Chemical Reactions Analysis

Types of Reactions

ABH (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction may produce borohydride complexes .

Scientific Research Applications

ABH (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in inhibiting arginase and its effects on nitric oxide production.

Medicine: Investigated for its potential therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD), diabetes mellitus type 1, autoimmune encephalitis, chronic asthma, and vascular stiffness due to aging

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

BEC hydrochloride: Another potent arginase inhibitor with similar applications.

CID 11210285 hydrochloride: Known for its inhibitory effects on arginase.

YM-298198 hydrochloride: Used in similar research applications.

Uniqueness

ABH (hydrochloride) stands out due to its high potency and specificity in inhibiting arginase. This makes it a valuable tool in research focused on understanding the role of arginase in various physiological and pathological conditions .

Properties

IUPAC Name |

(2S)-2-amino-6-boronohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BNO4.ClH/c8-5(6(9)10)3-1-2-4-7(11)12;/h5,11-12H,1-4,8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUVEZUCSHVMRK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(C(=O)O)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@H](C(=O)O)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435662 | |

| Record name | CTK4E1582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194656-75-2 | |

| Record name | CTK4E1582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate](/img/structure/B1666387.png)

![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)

![ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B1666392.png)

![potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate](/img/structure/B1666397.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide](/img/structure/B1666404.png)